molecular formula C22H21NO5 B2440655 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 1043390-10-8

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B2440655
CAS No.: 1043390-10-8
M. Wt: 379.412
InChI Key: JMNISAPVOPAILS-UHFFFAOYSA-N
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Description

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a dimethoxyphenyl group, and a chromeno[8,7-e][1,3]oxazinone core. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromeno[8,7-e][1,3]oxazinone core, followed by the introduction of the cyclopropyl and dimethoxyphenyl groups. Common reagents used in these reactions include cyclopropyl bromide, 2,5-dimethoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopropyl or dimethoxyphenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways. In medicine, its unique structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways. In industry, it can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity This interaction can lead to various biological effects, depending on the specific target and pathway involved

Comparison with Similar Compounds

When compared to similar compounds, 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique combination of structural features. Similar compounds may include other chromeno[8,7-e][1,3]oxazinone derivatives with different substituents. The presence of the cyclopropyl and dimethoxyphenyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-25-15-6-8-19(26-2)16(10-15)17-9-13-3-7-20-18(21(13)28-22(17)24)11-23(12-27-20)14-4-5-14/h3,6-10,14H,4-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNISAPVOPAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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